Indolizine-1-carboxylic acid
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Overview
Description
Indolizine is a nitrogen-containing heterocycle . It is an uncommon isomer of indole with the nitrogen located at a ring fusion position . The saturated analogs are indolizidine, which are found in a variety of alkaloids such as swainsonine . Some indolizine derivatives with excellent fluorescence properties can even be used as organic fluorescent molecules for biological and material applications .
Synthesis Analysis
Indolizine and its derivatives can be synthesized using radical-induced synthetic approaches . These approaches are receiving increasing attention due to their unique advantages, such as efficient heterocycle construction, efficient C–C or C–X bond construction, and high atom- and step-economy . A palladium-catalyzed, multicomponent synthesis of indolizines has also been reported .Chemical Reactions Analysis
Indolizine and its derivatives can be synthesized using radical-induced synthetic approaches . These approaches are receiving increasing attention due to their unique advantages, such as efficient heterocycle construction, efficient C–C or C–X bond construction, and high atom- and step-economy .Scientific Research Applications
Antineoplastic Activity
Indolizine-1-carboxylic acid and its derivatives have been explored for their antineoplastic (anti-cancer) activities. For instance, De and Saha (1975) synthesized various indolizine derivatives, including indolizinecarboxylic acids, and tested them for antineoplastic activity. They found that one derivative showed significant activity against Ehrlich ascites carcinoma, a type of cancer cell line (De & Saha, 1975).
Amidation for Medicinal Potential
Sekgota et al. (2021) used propylphosphonic acid anhydride in the synthesis of indolizine-2-carboxamido derivatives from indolizine-2-carboxylic acid. They utilized various amino and hydrazino compounds with medicinal potential to prepare these derivatives, indicating the use of indolizine-1-carboxylic acid in the development of potential medicinal compounds (Sekgota et al., 2021).
Photooxidation and Photouncaging
The use of indolizine derivatives in photooxidation and photouncaging has been explored. Watanabe et al. (2020) described the use of red light-emitting-diode light to trigger photooxidation of 3-acyl-2-methoxyindolizines, leading to the release of alcohols or carboxylic acids. This method was applied to photouncage various functional molecules, including an anticancer drug and a fluorescent dye from indolizine conjugates (Watanabe et al., 2020).
Antibacterial Activities
Indolizine carboxylic acids have been synthesized and tested for antibacterial activities. Yu (2012) developed a new procedure for synthesizing these acids and evaluated their effects against Escherichia coli and Staphylococcus aureus. Some compounds demonstrated inhibitory effects, indicating their potential in antibacterial applications (Yu, 2012).
Safety And Hazards
Indolizine-1-carboxylic acid may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed or in contact with skin . It is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, and ensure adequate ventilation .
properties
IUPAC Name |
indolizine-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c11-9(12)7-4-6-10-5-2-1-3-8(7)10/h1-6H,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAGOEWVNTGUFGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2C=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Indolizine-1-carboxylic acid | |
CAS RN |
90347-97-0 |
Source
|
Record name | indolizine-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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